molecular formula C18H18N2O4 B11178708 Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate

Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate

Cat. No.: B11178708
M. Wt: 326.3 g/mol
InChI Key: LIUOLEMVDIQBBX-UHFFFAOYSA-N
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Description

ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-aminobenzoic acid with acetic anhydride to form 4-acetamidobenzoic acid. This intermediate is then reacted with ethyl alcohol in the presence of a catalyst such as sulfuric acid to yield ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE .

Industrial Production Methods

In industrial settings, the production of ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE can be optimized using continuous-flow synthesis techniques. This method enhances the efficiency and yield of the product by maintaining optimal reaction conditions throughout the process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates and amides, depending on the specific reagents and conditions used .

Scientific Research Applications

ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ethyl ester group enhances its lipophilicity, improving its ability to penetrate biological membranes and exert its effects more efficiently .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

ethyl 4-[(4-acetamidobenzoyl)amino]benzoate

InChI

InChI=1S/C18H18N2O4/c1-3-24-18(23)14-6-10-16(11-7-14)20-17(22)13-4-8-15(9-5-13)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

LIUOLEMVDIQBBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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